molecular formula C7H14O3 B1355129 2,3-Epoxy-1-(1-ethoxyethoxy)propane CAS No. 4416-85-7

2,3-Epoxy-1-(1-ethoxyethoxy)propane

Cat. No. B1355129
CAS RN: 4416-85-7
M. Wt: 146.18 g/mol
InChI Key: LKOYNWCKHRXSKP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2,3-Epoxy-1-(1-ethoxyethoxy)propane” consists of a three-carbon chain with two ether groups attached to the middle carbon atom. The empirical formula is C7H14O3 , and the molecular weight is 146.18 g/mol .


Physical And Chemical Properties Analysis

“2,3-Epoxy-1-(1-ethoxyethoxy)propane” is a colorless liquid. It has a molecular weight of 146.18 g/mol .

Scientific Research Applications

Anion Polymerization Initiator

"2,3-Epoxy-1-(1-ethoxyethoxy)propane" plays a role in the synthesis of (3-(2′-ethoxyethoxy)propyl)lithium. This compound, synthesized from 1-chloro-3-(2′-ethoxyethoxy)-propane, serves as an anion polymerization initiator, indicating its utility in polymer chemistry and materials science (Feng, 2005).

Structural and Vibrational Analysis

The structural, electronic, and vibrational properties of similar compounds, such as 1,2–epoxy–3–phenoxy propane, have been extensively studied. These analyses, conducted through methods like FT–IR, FT–Raman, FT–NMR, and DFT calculations, reveal detailed insights into the molecular structure and potential applications in various fields, including materials science and molecular spectroscopy (Arjunan et al., 2017).

Intermediate in Non-Racemic Drug Synthesis

Research has explored the use of similar epoxy compounds as intermediates in non-racemic drug synthesis. These studies include the spontaneous resolution of racemic mixtures upon crystallization, a process that is significant for the production of enantiomerically pure substances in pharmaceutical applications (Bredikhin et al., 2005).

Dental Composite Materials

The compound has been implicated in studies focusing on dental composites. For instance, research on low viscosity dimethacrylate comonomers, related to epoxy compounds, highlights their application in improving properties of dental composites like polymerization shrinkage, water sorption, and extent of polymerization (Pereira et al., 2002).

Homogeneous and Heterogeneous Routes in Surface Modification

The compound's role in surface modification is demonstrated through studies involving its reaction with other agents, leading to the creation of chelating pendant groups. These groups, bonded to inorganic surfaces, have potential applications in cation extraction from solutions, showcasing the compound's relevance in surface chemistry and material engineering (Sales et al., 2002).

Epoxy Polymers

General studies on epoxy polymers, which may include derivatives of "2,3-Epoxy-1-(1-ethoxyethoxy)propane", have been conducted, focusing on their chemical structure, synthesis, and applications. Epoxy polymers are critical in various industries, including automotive, aerospace, and electronics due to their excellent mechanical properties and chemical resistance (Pascault & Williams, 2010).

Organic Coatings

This compound is also involved in the development of new organic coatings, particularly through the synthesis of novel epoxy resins. Such coatings have applications in protecting materials from environmental damage and corrosion, indicating its significance in materials science and industrial applications (Atta et al., 2007).

Safety And Hazards

The safety data sheet for “2,3-Epoxy-1-(1-ethoxyethoxy)propane” indicates that it is an irritant . Personal protective equipment should be used to avoid dust formation, breathing vapors, mist, or gas, and contact with skin and eyes . In case of contact, the affected area should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water .

properties

IUPAC Name

2-(1-ethoxyethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-8-6(2)9-4-7-5-10-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOYNWCKHRXSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

152950-85-1
Record name Oxirane, 2-[(1-ethoxyethoxy)methyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152950-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80518057
Record name 2-[(1-Ethoxyethoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Epoxy-1-(1-ethoxyethoxy)propane

CAS RN

4416-85-7
Record name 2-[(1-Ethoxyethoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4416-85-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Ledesma - 2021 - scholarworks.calstate.edu
DEDICATION I would like to dedicate this work to my loving mother and brother. She has always been a foundation of support and love through all my endeavors. She will always …
Number of citations: 0 scholarworks.calstate.edu
F Chen, Z Zhang, M Cai, X Zhang… - Macromolecular …, 2012 - Wiley Online Library
A phenylboronic‐acid‐modified amphiphilic block polyether is prepared via reaction of polyglycidol‐block‐poly(ethylene oxide)‐block‐poly(propylene oxide)‐block‐poly(ethylene oxide)…
Number of citations: 11 onlinelibrary.wiley.com
M Gauthier, G Whitton - Polymers, 2017 - mdpi.com
Amphiphilic copolymers were obtained by grafting azide-terminated polyglycidol, poly(ethylene oxide), or poly(2-hydroxyethyl acrylate) chain segments onto alkyne-functionalized …
Number of citations: 3 www.mdpi.com
M Gauthier, G Whitton - Polymers (20734360), 2017 - search.ebscohost.com
Amphiphilic copolymers were obtained by grafting azide-terminated polyglycidol, poly (ethylene oxide), or poly (2-hydroxyethyl acrylate) chain segments onto alkyne-functionalized …
Number of citations: 0 search.ebscohost.com
Y Alzahrany - 2013 - uwspace.uwaterloo.ca
Living anionic polymerization techniques were applied to the synthesis of arborescent (dendritic) well-defined graft polymers having core-shell morphologies, with a hydrophobic core …
Number of citations: 2 uwspace.uwaterloo.ca

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